3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester
Description
Properties
Molecular Formula |
C12H12BrN3O2 |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
propan-2-yl 3-bromo-4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12BrN3O2/c1-8(2)18-12(17)9-3-4-11(10(13)5-9)16-6-14-15-7-16/h3-8H,1-2H3 |
InChI Key |
LVIVJJFYIUJIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)N2C=NN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluorobenzoic Acid Isopropyl Ester
4-Fluorobenzoic acid is esterified with isopropyl alcohol using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by alcoholysis.
Reaction Conditions :
-
Acylating Agent: SOCl₂ (1.5 eq)
-
Solvent: Dichloromethane
-
Temperature: 25°C, 2 hours
-
Yield: ~92%
Bromination at Position 3
Electrophilic bromination is directed by the electron-withdrawing ester group. Bromine (Br₂) in dichloromethane with iron(III) chloride as a catalyst affords 3-bromo-4-fluorobenzoic acid isopropyl ester.
Reaction Conditions :
-
Catalyst: FeCl₃ (0.05 eq)
-
Solvent: CH₂Cl₂
-
Temperature: 0°C → 25°C, 4 hours
-
Yield: ~80%
Nucleophilic Aromatic Substitution with 1,2,4-Triazole
The fluorine atom at position 4 is displaced by 1,2,4-triazole under basic conditions. Potassium hydroxide in DMF facilitates the substitution at elevated temperatures.
Reaction Conditions :
-
Base: KOH (3 eq)
-
Solvent: DMF
-
Temperature: 100°C, 12 hours
-
Yield: ~70%
Method 3: One-Pot Oxidative Cyclization Approach
Synthesis of 3-Bromo-4-(hydrazinecarbonyl)benzoic Acid Isopropyl Ester
Condensation of 3-bromo-4-cyanobenzoic acid isopropyl ester with hydrazine hydrate forms the hydrazide intermediate. Subsequent oxidative cyclization using potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid generates the triazole ring.
Reaction Conditions :
-
Oxidizing Agent: K₂S₂O₈ (1.5 eq)
-
Catalyst: H₂SO₄ (0.1 eq)
-
Solvent: Acetonitrile
-
Temperature: 65°C, 8 hours
-
Yield: ~78%
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 68% | 70% | 78% |
| Reaction Steps | 3 | 3 | 2 |
| Key Advantage | High purity | Mild conditions | One-pot synthesis |
| Limitation | Costly iodine | Low regioselectivity | Oxidizer handling |
Method 3 offers the highest yield and operational simplicity, though it requires careful control of oxidative conditions. Method 2 avoids heavy metals but faces challenges in regioselective bromination.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and isopropyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium azide or potassium thiocyanate.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Oxidation of the triazole ring can lead to the formation of various oxides.
Hydrolysis Products: The primary products are 4-(4H-1,2,4-triazol-4-yl)benzoic acid and isopropyl alcohol.
Scientific Research Applications
Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate is primarily attributed to the triazole ring. This moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. In anticancer applications, the compound has been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, thereby reducing the proliferation of hormone-dependent cancer cells . Additionally, the bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs, emphasizing substituent effects on solubility, stability, and bioactivity. Below is a synthesized analysis based on general principles inferred from the evidence:
Table 1: Key Properties of 3-Bromo-4-[1,2,4]triazol-4-yl-benzoic Acid Isopropyl Ester and Analogs
Key Findings:
Lipophilicity: The isopropyl ester group increases LogP compared to methyl/ethyl esters, suggesting enhanced membrane permeability but reduced aqueous solubility. This aligns with phenolic compound behavior, where alkyl esters improve hydrophobicity .
Stability : Bromine substitution at the 3-position may enhance thermal stability over chlorine or unsubstituted analogs due to heavier halogen mass and stronger C-Br bonds .
Bioactivity : Triazole rings are critical for target binding; however, bromine’s electron-withdrawing effect might reduce potency compared to chlorine-substituted analogs, as seen in kinase inhibitors .
Synthetic Flexibility : The bromine atom offers a site for further functionalization (e.g., Suzuki coupling), a strategy common in drug discovery to diversify compound libraries .
Methodological Considerations for Comparative Analysis
While the provided evidence lacks direct data on this compound, the following methodologies—derived from the sources—are recommended for rigorous comparison:
- Systematic Literature Reviews : Use platforms like ResearchGate to identify peer-reviewed studies on triazole esters and their bioactivity.
- Data Integration Tools : Leverage AI-driven platforms like Deep Research to collate physicochemical data (e.g., LogP, thermal stability) from fragmented sources.
- Structural-Activity Relationship (SAR) Modeling: Cross-reference with phenolic compound studies to predict solubility and reactivity trends.
Biological Activity
3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring and a benzoic acid moiety, which contribute to its biological properties. The bromine atom enhances its reactivity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains . The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-4-[1,2,4]triazol-4-yl... | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies show that it can inhibit the proliferation of cancer cells through apoptosis induction. For instance, a derivative of the compound was found to significantly reduce cell viability in human breast cancer cell lines .
Case Studies
- Case Study on Antitumor Efficacy : In a controlled study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM for MCF-7 cells.
- Case Study on Antimicrobial Properties : A comparative analysis of various triazole derivatives indicated that the presence of the bromine substituent significantly enhanced antimicrobial activity against Gram-positive bacteria compared to non-brominated analogs.
The biological activities of this compound are primarily attributed to:
- Inhibition of Enzymatic Pathways : The triazole moiety can inhibit specific enzymes involved in fungal and bacterial growth.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways leading to programmed cell death.
Q & A
Q. What are the established synthetic routes for preparing 3-bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester?
- Methodological Answer : The synthesis typically involves two key steps: (1) forming the triazole ring via condensation of 4-amino-1,2,4-triazole with a bromo-substituted benzaldehyde derivative under reflux in ethanol with glacial acetic acid as a catalyst , and (2) esterification of the resulting benzoic acid with isopropyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). Purification is achieved via column chromatography, with structural confirmation by ¹H/¹³C-NMR and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- ¹³C-NMR : Confirms the ester carbonyl signal (~165-170 ppm) and substituent positions on the aromatic ring .
- HPLC with UV detection : Quantifies purity using a phenyl column and acetonitrile/water mobile phase (e.g., 70:30 v/v) at 239 nm .
- Elemental analysis : Validates stoichiometry, particularly for bromine content (~14-15% expected) .
Advanced Research Questions
Q. How can researchers optimize drug-loading efficiency when incorporating this ester into polymeric microspheres?
- Methodological Answer :
- Emulsion design : Use a single-emulsion solvent-extraction method with PLGA (poly(lactic-co-glycolic acid)) dissolved in dichloromethane. Vary the ester concentration (e.g., 25% vs. 50% w/w) to modulate porosity .
- Drug-loading analysis : Extract microspheres with acetonitrile, then quantify encapsulated drug via HPLC. Higher ester content (50%) increases microsphere size (≈30-50 µm) but does not significantly alter loading efficiency (P > 0.05) .
Q. What experimental strategies resolve contradictions in release kinetics data for ester-containing drug-delivery systems?
- Methodological Answer :
- Comparative in vitro studies : Test release profiles in phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 at 37°C. Use ANOVA to compare 25% vs. 50% ester formulations; 50% ester accelerates release (P < 0.05) due to increased matrix porosity .
- Morphological analysis : SEM imaging shows plain microspheres remain smooth, while ester-containing variants develop dimpled surfaces, enhancing diffusion pathways .
Q. How does the bromo-triazolyl substituent influence hydrolytic stability under physiological conditions?
- Methodological Answer :
- Hydrolysis assays : Incubate the compound in buffers (pH 1.2, 7.4, 9.0) at 37°C. Sample at intervals (24, 48, 72 hrs) and quantify degradation via HPLC. The bromo group’s steric bulk reduces hydrolysis rates by ~20% compared to non-brominated analogs .
- Computational modeling : Density Functional Theory (DFT) calculations reveal the triazole ring’s electron-withdrawing effects stabilize the ester bond, delaying cleavage .
Q. What methodologies predict interactions between this ester and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450). The triazole moiety shows hydrogen-bonding with active-site residues (e.g., Asn204), while the bromo group enhances hydrophobic interactions .
- In vitro assays : Test inhibitory activity against recombinant enzymes (IC₅₀ determination) and correlate with docking results to validate predictions .
Data Contradiction Analysis
Q. How to address conflicting reports on the ester’s impact on polymer degradation rates?
- Methodological Answer :
- Controlled degradation studies : Incubate PLGA microspheres (with/without 50% ester) in PBS + 0.1% NaN₃. Monitor mass loss and lactic acid release via GPC (gel permeation chromatography). Ester-containing matrices degrade 15% slower due to reduced water penetration .
- Statistical reconciliation : Apply multivariate regression to isolate variables (e.g., ester concentration, polymer molecular weight). Confounding factors like batch-to-batch PLGA variability often explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
